molecular formula C27H28N2O5S B248690 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B248690
M. Wt: 492.6 g/mol
InChI Key: IVEBDGXXLGCPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been the subject of various scientific studies due to its potential in various applications. This compound is commonly referred to as DMHP-DTTC and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DMHP-DTTC is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. DMHP-DTTC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects:
DMHP-DTTC has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of apoptosis in cancer cells, and the modulation of the immune response. DMHP-DTTC has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMHP-DTTC in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using DMHP-DTTC is its relatively high cost and low availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several potential future directions for the study of DMHP-DTTC. One direction is the development of new drugs based on the structure of DMHP-DTTC, which could have potential therapeutic applications. Another direction is the use of DMHP-DTTC as a fluorescent probe for detecting metal ions, which could have applications in environmental monitoring and biomedical imaging. Additionally, further studies are needed to fully understand the mechanism of action of DMHP-DTTC and its potential in different applications.

Synthesis Methods

The synthesis of DMHP-DTTC involves a series of chemical reactions that require specific conditions and reagents. One of the commonly used methods involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. This compound is then reacted with N,N-dimethylaniline to form 1-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethyl-2-aminopropane. The final step involves the reaction of this compound with 2-thienyl isocyanate to form DMHP-DTTC.

Scientific Research Applications

DMHP-DTTC has been the subject of various scientific studies due to its potential in different applications. One of the most common applications is in the field of organic electronics, where it has been used as a semiconductor material in the fabrication of organic field-effect transistors. DMHP-DTTC has also been studied for its potential in the development of new drugs and as a fluorescent probe for detecting metal ions.

properties

Product Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C27H28N2O5S

Molecular Weight

492.6 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(dimethylamino)phenyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H28N2O5S/c1-28(2)19-10-8-18(9-11-19)24-23(25(30)22-6-5-15-35-22)26(31)27(32)29(24)14-13-17-7-12-20(33-3)21(16-17)34-4/h5-12,15-16,24,31H,13-14H2,1-4H3

InChI Key

IVEBDGXXLGCPOJ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)O)C(=O)C4=CC=CS4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)O)C(=O)C4=CC=CS4

Origin of Product

United States

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